N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine
CAS No.: 887352-04-7
Cat. No.: VC20760839
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887352-04-7 |
|---|---|
| Molecular Formula | C15H21NO4 |
| Molecular Weight | 279.33 g/mol |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-oxobutanamide |
| Standard InChI | InChI=1S/C15H21NO4/c1-11(17)9-15(18)16(2)8-7-12-5-6-13(19-3)14(10-12)20-4/h5-6,10H,7-9H2,1-4H3 |
| Standard InChI Key | PJZKMELWTFQEPH-UHFFFAOYSA-N |
| SMILES | CC(=O)CC(=O)N(C)CCC1=CC(=C(C=C1)OC)OC |
| Canonical SMILES | CC(=O)CC(=O)N(C)CCC1=CC(=C(C=C1)OC)OC |
Introduction
Overview of N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine
N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine is a synthetic compound with the molecular formula
and a molecular weight of approximately 279.34 g/mol. This compound features an acetoacetyl group linked to a methylated amine, making it notable for its potential applications in medicinal chemistry and pharmacological research.
Synthesis
The synthesis of N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine typically involves multi-step organic reactions. A common method includes:
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Formation of the Acetoacetyl Group: The acetoacetyl moiety is introduced through acylation reactions.
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Methylation: Methylation of the amine group is performed using methylating agents.
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Coupling with Dimethoxyphenylethylamine: The final step involves coupling with 2-(3,4-dimethoxyphenyl)ethylamine to form the desired product.
Biological Activity and Applications
Research indicates that N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine may have significant biological activities, particularly in the realm of medicinal chemistry:
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Pharmacological Potential: Preliminary studies suggest its potential as a pharmacological agent, especially in treating conditions like gastric ulcers and possibly other disorders related to neurotransmitter systems.
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Interaction Studies: Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. It shares structural similarities with other compounds known for their pharmacological effects.
Related Compounds
Several compounds share structural similarities with N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine, which may provide insight into its pharmacological properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Homoveratrylamine | C₁₃H₁₇NO₃ | Known vasodilator; lacks acetoacetyl group |
| N-Methyl-2-(3,4-dimethoxyphenyl)ethylamine | C₁₃H₁₉NO₃ | Directly related; lacks acetoacetyl moiety |
| 3,4-Dimethoxyphenethylamine | C₁₅H₁₉NO₄ | Similar structure; different substituents |
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